methyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Methyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at three positions:
- Position 4: Methyl group.
- Position 5: A [(4-nitrophenyl)formamido]methyl moiety, introducing electron-withdrawing nitro and amide functionalities.
- Position 3: A sulfanyl-linked methyl acetate ester.
Its synthesis likely involves nucleophilic substitution or condensation reactions, as seen in analogous triazole derivatives .
Properties
IUPAC Name |
methyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O5S/c1-18-11(16-17-14(18)25-8-12(20)24-2)7-15-13(21)9-3-5-10(6-4-9)19(22)23/h3-6H,7-8H2,1-2H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGVWYLYUBSNET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps. One common approach is to start with the formation of the triazole ring, followed by the introduction of the nitrophenyl and formamido groups. The final step involves the esterification of the sulfanylacetate moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example,
Biological Activity
Methyl 2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that exhibits significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties. The presence of the nitrophenyl group and the sulfanyl moiety enhances its reactivity and potential interactions with biological targets.
Molecular Formula : CHNOS
Molecular Weight : 328.36 g/mol
Antimicrobial Properties
Research indicates that compounds containing triazole rings often exhibit antimicrobial properties. For instance, similar triazole derivatives have shown effectiveness against various bacterial strains and fungi. The specific compound in focus has been evaluated for its antibacterial and antifungal activities.
| Microbial Strain | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | Strong | |
| Candida albicans | Moderate |
These findings suggest that this compound could serve as a lead compound in the development of new antimicrobial agents.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within microbial cells. The triazole moiety can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby leading to cell death. Additionally, the nitrophenyl group may enhance the compound's ability to penetrate microbial membranes and interact with intracellular targets.
Case Studies
- Antibacterial Activity : In a study evaluating various triazole derivatives, this compound demonstrated significant antibacterial activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics.
- Antifungal Efficacy : Another study assessed the antifungal properties of this compound against Candida albicans. The results showed that it inhibited fungal growth effectively at higher concentrations, indicating potential use in treating fungal infections.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the side chains have been shown to improve potency against resistant strains of bacteria and fungi. For instance:
| Derivative | Modification | Activity Improvement |
|---|---|---|
| Compound A | Increased alkyl chain length | Enhanced antibacterial activity |
| Compound B | Addition of halogen substituents | Improved antifungal efficacy |
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- The target compound uniquely combines a 4-methyl group with a 4-nitrophenylformamido side chain, enhancing steric bulk and electron-deficient character compared to methoxyphenyl or trifluoromethyl analogs .
- Ethyl ester derivatives (e.g., ) exhibit higher molecular weights due to extended alkyl chains but similar sulfanyl-acetate backbones.
Insights :
Table 3: Bioactivity Comparison
Key Findings :
- The target compound’s nitro group may enhance metabolic stability compared to amino-substituted analogs .
- Sulfanyl-acetate esters generally show moderate plasma stability, with ester hydrolysis as a primary metabolic pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
